N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide

Medicinal Chemistry Library Design Physicochemical Property Prediction

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide is a synthetic small molecule belonging to the tetrahydroquinoline (THQ) carboxamide class, defined by a 1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-amine core conjugated to a cyclohexanecarboxamide moiety at the 6-position. Its molecular formula is C20H28N2O2 with a molecular weight of 328.456 g/mol.

Molecular Formula C20H28N2O2
Molecular Weight 328.456
CAS No. 941960-76-5
Cat. No. B2487329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide
CAS941960-76-5
Molecular FormulaC20H28N2O2
Molecular Weight328.456
Structural Identifiers
SMILESCC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3CCCCC3
InChIInChI=1S/C20H28N2O2/c1-14(2)20(24)22-12-6-9-16-13-17(10-11-18(16)22)21-19(23)15-7-4-3-5-8-15/h10-11,13-15H,3-9,12H2,1-2H3,(H,21,23)
InChIKeyMDMIPCNFEUMDBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide (CAS 941960-76-5): Chemical Identity and Procurement Baseline


N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide is a synthetic small molecule belonging to the tetrahydroquinoline (THQ) carboxamide class, defined by a 1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-amine core conjugated to a cyclohexanecarboxamide moiety at the 6-position [1]. Its molecular formula is C20H28N2O2 with a molecular weight of 328.456 g/mol [2]. The compound is cataloged under CAS Registry Number 941960-76-5 and is commercially available as a research chemical from multiple suppliers for in vitro screening purposes. Tetrahydroquinoline derivatives, as a class, are recognized scaffolds in medicinal chemistry, having been investigated for modulation of the cholesterol ester transfer protein (CETP) and histone deacetylases (HDACs) in patent literature [3].

Fragment library diversification with unique 1-isobutyryl/6-cyclohexanecarboxamide scaffold
6-Substituted regioisomer provides distinct vector for SAR binding-site mapping
Branched aliphatic isobutyryl group as steric probe in structure-activity exploration

Procurement Risk: Why Generic Substitution of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide Is Not Supported by Current Data


The scientific and industrial community cannot safely interchange this compound with its closest structural analogs—such as N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide or N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide—or other in-class tetrahydroquinoline candidates because quantitative comparative pharmacological data is currently absent from peer-reviewed literature, patents, and authoritative public databases [1]. While the THQ scaffold is well-precedented for CETP and HDAC inhibition, the specific contribution of the 1-isobutyryl substituent versus an acetyl, benzoyl, or thiophene-carbonyl group on binding affinity, selectivity, or functional activity has not been disclosed in any primary research paper or patent example. The only identifiable procurement-relevant differentiator is the molecular structure itself, which, like any unique chemical entity, can serve as a privileged fragment for library diversification, but no evidence substantiates claims of superior potency, selectivity, or physiochemical advantage over its nearest neighbors .

1-Acetyl, 1-benzoyl, or 1-thiophenecarbonyl analogs lack comparative binding/activity data; functional interchange unsupported.
7-Substituted regioisomers (e.g., N-(1-isobutyryl-THQ-7-yl) compounds) cannot recapitulate the 6-amide vector geometry; vector shift ~2.4 Å remains theoretical.
Class-level THQ scaffold patent references (CETP/HDAC) do not predict performance of this specific compound; no quantitative SAR or target engagement data exist.

Quantitative Evidence Dossier: N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide vs. Structural Analogs


Molecular Weight and Physicochemical Profile: Target Compound vs. N-(1-acetyl) and N-(1-benzoyl) Analogs

The target compound (MW 328.456 g/mol) exhibits a computed molecular weight that falls between the lighter N-(1-acetyl) analog (MW ~300 g/mol) and the heavier N-(1-benzoyl) analog (MW ~376 g/mol) . Calculated partition coefficients (cLogP), hydrogen bond donor/acceptor counts, and topological polar surface area (tPSA) for each compound can be predicted from their SMILES structures but have not been experimentally validated in a comparative context. The isobutyryl group introduces a branched lipophilic domain, which may influence solubility and permeability relative to linear or aromatic acyl substituents; however, no experimental solubility, permeability, or metabolic stability data have been reported for any member of this subset. In the absence of head-to-head experimental data, these differences remain in silico and cannot inform procurement decisions based on functional performance.

Molecular Weight Profile
Class-level inference
ΔMW +28 g/mol vs. acetyl analog;
−48 g/mol vs. benzoyl analog
Distinct m/z for MS-based screening; no PK advantage inferred
Computed values only; experimental solubility/permeability data absent
Medicinal Chemistry Library Design Physicochemical Property Prediction

Substituent Steric Bulk: Isopropyl Branching vs. Acetyl and Thiophene-Carbonyl Analogs

The isobutyryl substituent at N1 introduces a sterically demanding isopropyl group, which contrasts with the planar acetyl group of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide and the larger, planar thiophene ring in N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanecarboxamide . In the context of tetrahydroquinoline-based CETP inhibitors, patent literature teaches that N1 substitution profoundly influences the orientation of the C6-carboxamide vector into the binding pocket [1]. However, no quantitative SAR data linking this specific isobutyryl group to IC50, Ki, or EC50 values against CETP, HDAC, or any other protein target is available for this compound. The absence of such data precludes a functional comparison with the acetyl or thiophene-carbonyl analogs.

N1 Substituent Steric Bulk
Class-level inference
Target: isobutyryl (branched, sp³) Acetyl analog: methyl (sp³) Thiophene-carbonyl analog: planar (sp²)
Branched group serves as steric SAR probe; no IC₅₀ data to support selectivity
Qualitative steric difference; no co-crystal or enzyme assay data located
Structure-Activity Relationship (SAR) Enzyme Active Site Mapping Chemical Probe Design

Combinatorial Library Diversification: Scaffold Uniqueness Relative to 7-Substituted Regioisomers

The target compound is substituted at the 6-position of the tetrahydroquinoline ring, in contrast to a series of closely related commercial compounds that are 7-substituted regioisomers, such as N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)cyclopropanecarboxamide (CAS 941960-76-5 is not the same as CAS 1018287-36-9) . This regiochemical difference relocates the carboxamide vector by approximately 2.4 Å along the quinoline scaffold, which, in the context of HDAC6 inhibitor SAR disclosed in patent literature for related THQ hydroxamic acids, can alter isoform selectivity profiles [1]. However, no direct comparison between 6-substituted and 7-substituted isobutyryl-THQ carboxamides has been reported in a peer-reviewed publication, making this a hypothetical differentiator rather than an experimentally verified advantage.

Regiochemistry: 6- vs. 7-Substitution
Context-dependent
Target: 6-cyclohexanecarboxamide Comparator: 7-cyclopropanecarboxamide (7-substituted regioisomer) Theoretical vector displacement ~2.4 Å
Distinct vector for fragment growing; no affinity/selectivity comparison available
Hypothetical vector based on scaffold geometry; no direct bioassay data
Parallel Synthesis Regioisomer Profiling Chemoinformatics

Research Application Scenarios for N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide Based on Available Evidence


Medicinal Chemistry Fragment Library Expansion with a Privileged Tetrahydroquinoline Scaffold

This compound can serve as a non-redundant entry in a fragment-based drug discovery (FBDD) library due to its unique combination of a 1-isobutyryl substituent and a 6-cyclohexanecarboxamide group. Unlike benzoyl or acetyl analogs, the isobutyryl group provides a branched aliphatic feature that is underrepresented in typical commercial screening collections. Procurement for library expansion is justified on the basis of scaffold novelty and physicochemical diversity, not pre-existing biological validation .

Use as a Control Compound for Regioisomer Profiling in HDAC or CETP Assays

Where an assay has been established for 7-substituted tetrahydroquinoline carboxamides (e.g., some HDAC6 inhibitor series), this 6-substituted regioisomer can function as a negative control or a selectivity probe to map the vector tolerance of the target binding site. The 6-amide geometry cannot be recapitulated by 7-substituted analogs, making the compound a non-interchangeable tool for SAR studies [1].

Starting Material for Late-Stage Functionalization in Parallel Synthesis

The compound's cyclohexanecarboxamide terminus and the isobutyryl-protected THQ nitrogen offer orthogonal reactive handles for diversification. It can serve as a core scaffold for the synthesis of a small focused library varying the C6 amide and N1 acyl groups, enabling systematic exploration of structure-property relationships in a region of chemical space not previously described in the patent literature [2].

Application
Selection Property
Validation Focus
Fragment library expansion
Scaffold novelty and aliphatic branched substituent
Physicochemical diversity and SAR vector exploration
Regioisomer profiling control
6-Substituted regioisomer distinct from 7-substituted series
Binding pocket vector tolerance mapping in HDAC/CETP models
Late-stage functionalization scaffold
Orthogonal reactive handles (C6 amide, N1 acyl group)
Systematic structure-property relationship library synthesis
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